molecular formula C19H19ClN4S B3612312 3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA

3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA

Cat. No.: B3612312
M. Wt: 370.9 g/mol
InChI Key: BXXRFWSWKDXKJP-UHFFFAOYSA-N
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Description

3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, a thiourea group, and an isopropyl-substituted phenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea typically involves the reaction of 7-chloroquinoline-4-amine with 4-isopropylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine.

    Medicine: Studied for its anticancer properties, particularly against prostate cancer cells.

Mechanism of Action

The mechanism of action of 3-[(7-chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea involves its interaction with biological targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme crystallization in the malaria parasite, thereby causing toxic accumulation of heme. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7-Chloroquinolin-4-yl)amino]-1-[4-(propan-2-yl)phenyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with various biological targets, making it a versatile compound for drug development .

Properties

IUPAC Name

1-[(7-chloroquinolin-4-yl)amino]-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4S/c1-12(2)13-3-6-15(7-4-13)22-19(25)24-23-17-9-10-21-18-11-14(20)5-8-16(17)18/h3-12H,1-2H3,(H,21,23)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRFWSWKDXKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NNC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(7-CHLOROQUINOLIN-4-YL)AMINO]-1-[4-(PROPAN-2-YL)PHENYL]THIOUREA

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